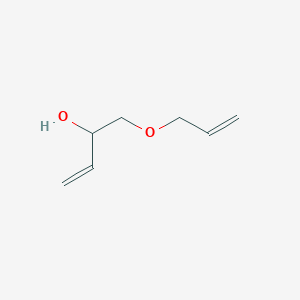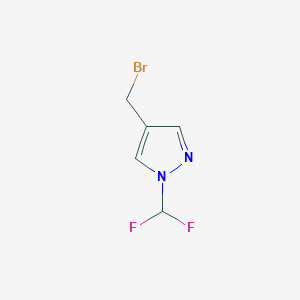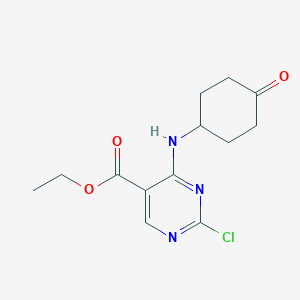![molecular formula C6H4BrN3S B13978816 6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
6-Bromothieno[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromothieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-D]pyrimidine core with a bromine atom at the 6th position and an amine group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural similarity to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[3,2-D]pyrimidin-2-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates are then subjected to cyclization to form the thieno[3,2-D]pyrimidine core. Bromination is performed to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound can be scaled up using standard laboratory equipment. The process involves the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination. This method allows for the production of the compound in an overall yield of 49% without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
6-Bromothieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium Formate: Used in the Gewald reaction.
Formamide: Used in the cyclization step.
Bromine: Used for bromination.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-D]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromothieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 6-Bromothieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an adenosine A2A receptor antagonist, which is relevant for its potential use in treating Parkinson’s disease. The compound’s structural similarity to purines allows it to interact with nucleic acids and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but with a chlorine atom at the 4th position.
4-N-substituted 6-bromopyrido[2,3-D]pyrimidines: These compounds have a pyrido[2,3-D]pyrimidine core with various substituents at the 4th position.
Uniqueness
6-Bromothieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
6-bromothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H,(H2,8,9,10) |
InChI Key |
ODFGRQISYFXGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)

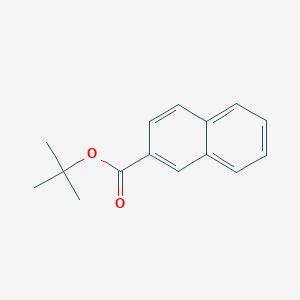

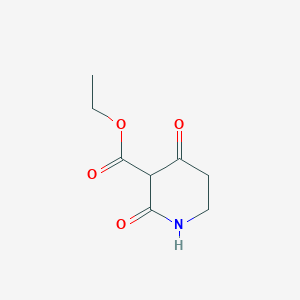
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
